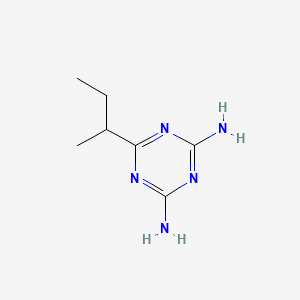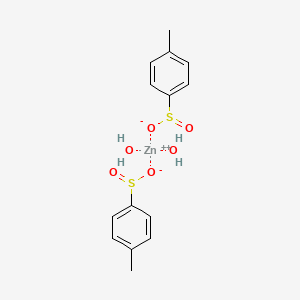
zinc;4-methylbenzenesulfinate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;4-methylbenzenesulfinate;dihydrate is a compound that consists of zinc ions coordinated with 4-methylbenzenesulfinate ligands and water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-methylbenzenesulfinate;dihydrate typically involves the reaction of zinc salts with 4-methylbenzenesulfinic acid in the presence of water. One common method is to dissolve zinc chloride in water and then add 4-methylbenzenesulfinic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The resulting product is then filtered, washed, and dried to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methylbenzenesulfinic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to purification processes, such as recrystallization, to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;4-methylbenzenesulfinate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and 4-methylbenzenesulfonic acid.
Reduction: It can be reduced to form zinc metal and 4-methylbenzenesulfinate.
Substitution: The 4-methylbenzenesulfinate ligands can be substituted with other ligands, such as halides or nitrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zinc sulfate and 4-methylbenzenesulfonic acid.
Reduction: Zinc metal and 4-methylbenzenesulfinate.
Substitution: Various zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Zinc;4-methylbenzenesulfinate;dihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of zinc;4-methylbenzenesulfinate;dihydrate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The 4-methylbenzenesulfinate ligands can modulate the activity of zinc-dependent enzymes and proteins, leading to specific biological effects. The compound’s ability to release zinc ions in a controlled manner makes it a valuable tool in biomedical research .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc benzenesulfinate
- Zinc 4-aminobenzoate
- Zinc 4-methylbenzenesulfonate
Uniqueness
Zinc;4-methylbenzenesulfinate;dihydrate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other zinc compounds, it offers enhanced stability and solubility, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H18O6S2Zn |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
zinc;4-methylbenzenesulfinate;dihydrate |
InChI |
InChI=1S/2C7H8O2S.2H2O.Zn/c2*1-6-2-4-7(5-3-6)10(8)9;;;/h2*2-5H,1H3,(H,8,9);2*1H2;/q;;;;+2/p-2 |
Clave InChI |
GZZPLJOUTLKLFX-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)[O-].CC1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
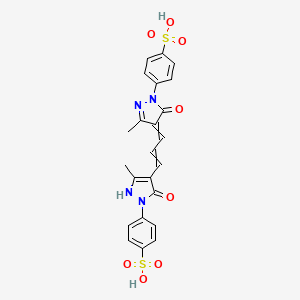
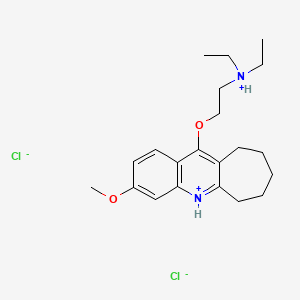
-methanone](/img/structure/B13744928.png)

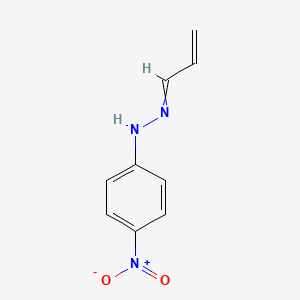

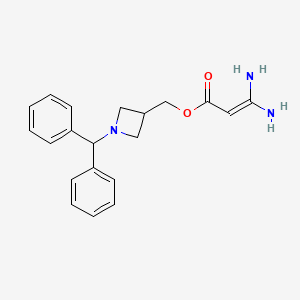
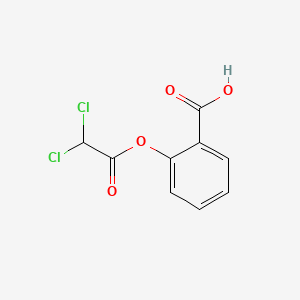
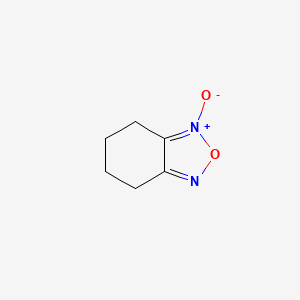
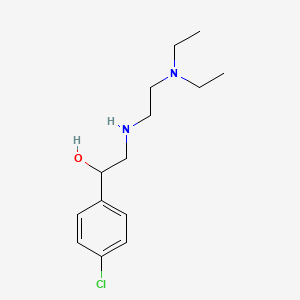

![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
